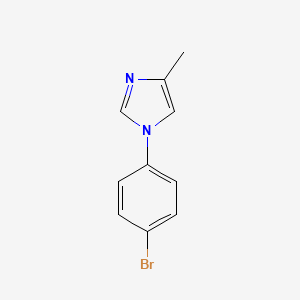

1-(4-Bromophenyl)-4-methyl-1H-imidazole

Description

1-(4-Bromophenyl)-4-methyl-1H-imidazole is a halogenated imidazole derivative featuring a bromine atom at the 4-position of the phenyl ring and a methyl group at the 4-position of the imidazole core. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its electronic and steric properties, which are modulated by the bromine substituent.

Properties

IUPAC Name |

1-(4-bromophenyl)-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUGYTKASKANII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697069 | |

| Record name | 1-(4-Bromophenyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884199-52-4 | |

| Record name | 1-(4-Bromophenyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-4-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

The most common and well-documented approach to synthesize 1-(4-bromophenyl)-4-methyl-1H-imidazole involves the bromination of N-methylimidazole derivatives. This is typically achieved by reacting N-methylimidazole with bromine under controlled conditions, often in the presence of acetic acid and sodium acetate as buffers to moderate the reaction environment.

Detailed Procedure

- Starting materials: N-methylimidazole and bromine.

- Solvent: Acetic acid.

- Additives: Sodium acetate to control acidity.

- Reaction conditions: Bromine is added dropwise to a solution of N-methylimidazole and sodium acetate in acetic acid at room temperature, followed by stirring for approximately 2.5 hours.

- Work-up: The acetic acid is removed under vacuum, and the residue is suspended in water to precipitate the brominated product.

- Purification: The crude product may contain tribromo derivatives and is subjected to reduction with sodium sulfite under reflux to selectively yield the monobromo compound.

- Yield and purity: The process typically yields 4-bromo-1-methyl-1H-imidazole with purity around 98-99% and yields varying from 29% in initial bromination to approximately 62% after reduction steps.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | N-methylimidazole + Br2, AcOH, NaOAc | Formation of 2,4,5-tribromo-1-methylimidazole | ~29 | - |

| 2 | Sodium sulfite, reflux, aqueous medium | Reduction to mixture of mono-, di-, tribromoimidazoles | - | - |

| 3 | Repeated sodium sulfite treatment, 130°C, sealed vessel | Selective formation of 4-bromo-1-methylimidazole | ~62 | 98-99 |

This method is well-documented in patent literature and academic publications, confirming its reliability and scalability for industrial and laboratory synthesis.

Halogenation of Imidazole Followed by N-Methylation

Method Overview

An alternative approach involves first halogenating imidazole at the 4-position with bromine under alkaline conditions, then methylating the nitrogen atom at position 1.

Detailed Procedure

- Step 1: Bromination

- Imidazole is reacted with bromine in the presence of potassium hydroxide in aqueous medium.

- Reaction temperature is controlled between 80-90°C.

- After completion, the pH is adjusted to neutral with hydrochloric acid, precipitating 4-bromo-1H-imidazole.

- The solid is filtered and washed.

- Step 2: N-Methylation

- The isolated 4-bromoimidazole is subjected to methylation, typically using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- The reaction is carried out in an appropriate solvent such as isopropanol or water.

- The product is purified by extraction and concentration under reduced pressure.

Reaction Conditions and Yields

| Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Imidazole + Br2 + KOH, 80-90°C, aqueous | ~90 | High yield of 4-bromoimidazole |

| N-Methylation | 4-bromoimidazole + methylating agent, base | Variable | Dependent on methylation efficiency |

This method is described in Chinese patent CN106674121A and provides a high-yield route to 4-bromoimidazole intermediates, which can be further derivatized.

One-Pot Synthesis via Halogenation and Methylation

Method Overview

A streamlined method involves performing bromination and methylation in a one-pot or sequential manner without isolating intermediates, improving efficiency and reducing waste.

Procedure Highlights

- Imidazole or N-methylimidazole is reacted with bromine or brominating agents in aqueous or mixed solvent systems.

- After bromination, methylation reagents are added directly to the reaction mixture.

- Reaction parameters such as temperature, pH, and solvent composition are carefully controlled to maximize selectivity.

- The final product is isolated by filtration, extraction, and purification steps.

This approach is less commonly detailed in literature but is implied in process optimization patents and industrial synthesis protocols to reduce steps and improve throughput.

Analytical Data Supporting Preparation

NMR Data for this compound

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals typically observed at δ ~7.6 ppm (singlet, 1H) and ~7.2 ppm (singlet, 1H) corresponding to imidazole protons.

- The methyl group appears as a singlet around δ 3.8-4.0 ppm.

- Bromophenyl aromatic protons resonate in the δ 7.0-7.5 ppm region.

Purity Analysis

- High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) confirm purity levels exceeding 98%.

- Elemental analysis and melting point determination corroborate compound identity and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Bromination of N-Methylimidazole | N-methylimidazole | Br2, AcOH, NaOAc, sodium sulfite, reflux | ~62 | ~98-99 | High purity, well-established | Multi-step, moderate yield |

| Bromination then N-Methylation | Imidazole | Br2, KOH, HCl pH adjustment; methyl iodide/base | Bromination ~90; methylation variable | High | High bromination yield, flexible | Requires isolation of intermediates |

| One-pot Sequential Synthesis | Imidazole or N-methylimidazole | Bromine, methylation reagents, controlled pH/temperature | Variable | High | Process efficient, less waste | Requires precise control |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed:

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Nucleophilic Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromophenyl)-4-methyl-1H-imidazole has shown promise in the development of pharmaceuticals due to its unique structural properties. Its applications include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have reported efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent in treating infections caused by resistant pathogens .

- Anticancer Properties : In vitro studies have demonstrated that derivatives of imidazoles, including this compound, can induce apoptosis in cancer cell lines. A notable study showed that it outperformed standard chemotherapy agents in cytotoxicity tests against specific tumor cells . The mechanism involves the activation of caspase pathways, crucial for programmed cell death.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

- Organic Electronics : this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its ability to form stable thin films with good charge transport properties .

- Sensors : Its chemical structure allows for the development of sensors capable of detecting specific ions or molecules, enhancing the sensitivity and selectivity of detection methods .

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives highlighted that modifications to the bromophenyl group significantly enhance antimicrobial activity. The findings indicated that compounds with specific substitutions exhibited improved potency against resistant bacterial strains compared to their parent structures .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Parent Compound | Moderate | Low |

| This compound | High | Moderate |

Case Study 2: Anticancer Potential

In a controlled environment, researchers tested the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, showcasing its potential as a lead compound for anticancer drug development .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 10 | Caspase activation |

| MCF7 (breast) | 15 | Apoptosis induction |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components. In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of imidazole derivatives are heavily influenced by substituents. Below is a comparison of key structural analogs:

Key Observations :

Physicochemical Properties

Comparative data on melting points, spectroscopic signatures, and elemental analysis:

Key Observations :

- Melting Points : Higher melting points in diaryl-substituted imidazoles (e.g., 152–154°C for compound 2b) suggest strong intermolecular interactions (e.g., halogen bonding, π-π stacking) .

- Spectroscopy : Aromatic proton signals in $ ^1\text{H} $ NMR (δ 6.5–8.0 ppm) and C=C stretches in IR (1600 cm⁻¹) are consistent across analogs, confirming core imidazole and aryl group integrity .

Biological Activity

1-(4-Bromophenyl)-4-methyl-1H-imidazole is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H9BrN2

- CAS Number : 884199-52-4

- Molecular Weight : 237.1 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, anticancer, and antiviral properties. Its structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that halogenated imidazole derivatives, including this compound, possess significant antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes.

Antiviral Activity

Studies have shown that derivatives of imidazole can inhibit viral replication. For instance, compounds similar to this compound have demonstrated antiviral activity against HIV-1 by disrupting the interaction between integrase and LEDGF/p75 proteins, which are crucial for viral replication .

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For example, imidazole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer and chronic infections .

Case Study 1: Antiviral Efficacy

A study evaluated a series of imidazole derivatives for their ability to inhibit HIV-1 integrase. The results indicated that compounds with bromophenyl substitutions exhibited higher inhibitory rates compared to non-substituted analogs. The most effective compounds achieved over 80% inhibition at concentrations below 100 µM .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial efficacy against drug-resistant strains, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

The results suggest that this compound could serve as a lead in developing new antimicrobial agents .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral | <100 | Inhibits HIV-1 integrase |

| Ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate | Antiviral | >200 | Moderate activity |

| Halogenated imidazole derivatives | Antimicrobial | <32 | Effective against resistant strains |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-4-methyl-1H-imidazole?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-bromobenzaldehyde with ammonium acetate and methyl-substituted precursors under reflux in glacial acetic acid or ethanol. Optimization often includes varying reaction times (6–24 hours) and temperatures (80–120°C). Post-synthesis, purification is achieved using flash chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios). Elemental analysis (C, H, N) and NMR spectroscopy (¹H/¹³C) are critical for validation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, imidazole protons at δ 7.0–7.5 ppm). Coupling constants (e.g., J = 2.1–2.5 Hz) help identify regiochemistry .

- Elemental Analysis : Validates stoichiometry (e.g., C: 55–60%, H: 3.5–4.5%, N: 8–10%) .

- Mass Spectrometry (ESI/HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ≈ 275–280 Da).

Advanced: How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d,p)) can model:

- Electrostatic Potential Surfaces (MESP) : Reveals nucleophilic/electrophilic sites (e.g., bromophenyl ring as electron-deficient) .

- HOMO-LUMO Gaps : Predicts reactivity (e.g., ΔE ≈ 4–5 eV for imidazole derivatives) .

- Molecular Orbital Analysis : Links electronic structure to spectroscopic data (e.g., UV-Vis absorption bands).

Advanced: What strategies resolve contradictions in regioselectivity observed in cycloaddition reactions involving this compound?

Methodological Answer:

Regioselectivity conflicts (e.g., unexpected pyrazole vs. imidazole products) can be addressed by:

- Molecular Electron Density Theory (MEDT) : Analyzes electron localization/delocalization to predict reaction pathways .

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 25°C vs. 80°C) to favor specific intermediates.

- Experimental Validation : X-ray crystallography to confirm product structures .

Advanced: How does X-ray crystallography contribute to understanding the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides:

- Dihedral Angles : Measures ring planarity (e.g., bromophenyl ring at 42.0° relative to imidazole core) .

- Intermolecular Interactions : Identifies weak forces (e.g., C–H···π, van der Waals) influencing crystal packing .

- Bond Lengths/Angles : Validates computational models (e.g., C–Br bond length ≈ 1.89–1.91 Å) .

Advanced: What are the challenges in achieving high purity during synthesis, and how can they be addressed?

Methodological Answer:

Common challenges include:

- Byproduct Formation : Due to competing reactions (e.g., over-alkylation). Mitigated by slow reagent addition and inert atmospheres.

- Purification : Use gradient flash chromatography (e.g., silica gel, 230–400 mesh) with TLC monitoring (Rf ≈ 0.3–0.5) .

- Solubility Issues : Optimize solvent polarity (e.g., DCM/MeOH mixtures) for recrystallization.

Advanced: How do substituents on the imidazole ring influence biological activity, based on structural studies?

Methodological Answer:

Substituent effects are analyzed via:

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., bromine contributes 12–15% to surface contacts) .

- Docking Studies : The 4-bromophenyl group enhances binding to hydrophobic pockets (e.g., in enzyme active sites).

- Bioisosteric Replacements : Fluorophenyl or nitrophenyl analogs are synthesized to compare activity trends .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Halogenated waste containers for bromine-containing byproducts .

Advanced: How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The methyl group at position 4 hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., SPhos) .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (e.g., with amines at 100–120°C) .

Advanced: What computational tools are used to model tautomerism in imidazole derivatives?

Methodological Answer:

- DFT with Solvent Models : PCM (Polarizable Continuum Model) simulates tautomeric equilibria in solvents (e.g., ΔG ≈ 1–2 kcal/mol favoring 1H-imidazole tautomer) .

- NMR Chemical Shift Prediction : Tools like GIAO (Gauge-Including Atomic Orbital) correlate calculated shifts with experimental data to confirm tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.